Product packaging for BI-1950(Cat. No.:CAS No. 1159724-42-1)

BI-1950

Cat. No.: B606077
CAS No.: 1159724-42-1
M. Wt: 646.5
InChI Key: JZTTUZXIQIRVAB-FZEVHQGJSA-N
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Description

Significance of LFA-1 in Immune Cell Function and Adhesion

Lymphocyte Function-Associated Antigen-1 (LFA-1), a heterodimeric integrin composed of CD11a (ITGAL) and CD18 (ITGB2) subunits, is expressed on the surface of all leukocytes and is fundamental to numerous immune cell functions nih.govchemicalprobes.org. A primary role of LFA-1 is facilitating cell adhesion, which is essential for leukocyte migration, extravasation from blood vessels into tissues, and the formation of stable cell-to-cell contacts nih.govfrontiersin.orgnih.govaai.orgfrontiersin.org. These adhesive interactions are critical during the immune response, enabling processes such as the homing of T cells into lymph nodes and their entry into tissues frontiersin.org.

Beyond simple adhesion, LFA-1 engagement with its primary ligands, the Intercellular Adhesion Molecules (ICAMs), particularly ICAM-1, transmits intracellular signals that influence diverse cellular functions nih.govnih.govaai.orgfrontiersin.org. These functions include T cell activation, proliferation, differentiation, cytokine production, and survival aai.orgfrontiersin.org. LFA-1 is vital for the formation of the immunological synapse between T cells and antigen-presenting cells (APCs), a key step in initiating adaptive immunity nih.govfrontiersin.orgnih.gov. It also plays a role in natural killer (NK) cell activation and the formation of cytotoxic synapses with target cells frontiersin.org. The dynamic regulation of LFA-1 activity, involving transitions between inactive and active conformations, is crucial for effective immune responses, including cell migration and de-adhesion frontiersin.orgnih.gov. Dysregulation of LFA-1 function is implicated in various immune-related disorders, such as inflammatory bowel disease, psoriasis, diabetes, and arthritis frontiersin.org.

Overview of Small Molecule Chemical Probes in Biological Research

Small molecule chemical probes are indispensable reagents in biological research, serving as selective modulators of protein function to investigate biological processes and validate potential therapeutic targets aacrjournals.orgchemicalprobes.organnualreviews.orgthermofisher.comrsc.org. Unlike genetic methods that alter protein expression, chemical probes typically bind to specific sites on a protein, such as orthosteric or allosteric pockets, to modulate its activity rsc.org.

Genesis of BI-1950 as a Research Tool

This compound emerged as a small molecule research tool developed by Boehringer Ingelheim to specifically target and inhibit Lymphocyte Function-Associated Antigen-1 (LFA-1) opnme.comguidetopharmacology.orgmedchemexpress.comopnme.comopnme.com. Its development is rooted in the significant role of LFA-1 in immune cell interactions and the potential for modulating these interactions in research settings. As a small molecule antagonist, this compound was designed to prevent the binding of LFA-1 to its ligand ICAM-1, thereby interfering with LFA-1-mediated adhesion and signaling chemicalprobes.orgopnme.com. The availability of this compound through platforms like the opnMe portal signifies its intended use by the wider scientific community to explore the biological hypotheses surrounding LFA-1 function opnme.comguidetopharmacology.orgopnme.comopnme.com. Its characterization as a potent and selective inhibitor underscores its utility as a chemical probe for dissecting LFA-1's diverse roles in immune cell biology chemicalprobes.orgopnme.com. A patent application for small molecule LFA-1 inhibitors, featuring some associated researchers, was published in 2015, indicating the period of active development in this area guidetopharmacology.orged.ac.uk.

Detailed Research Findings on this compound

Research into this compound has characterized its activity and selectivity as an LFA-1 antagonist. This compound functions by binding selectively to the I domain of the ITGAL subunit of LFA-1, which is crucial for inhibiting the interaction between LFA-1 and ICAM-1 chemicalprobes.org.

In Vitro Activity:

Studies have demonstrated the potent inhibitory activity of this compound on LFA-1. It exhibits a high binding affinity for ITGAL, with a reported Kd value of 9 nM in an ITGAL binding assay chemicalprobes.orgopnme.com. Furthermore, this compound effectively inhibits downstream functional consequences of LFA-1 activation. In cellular assays measuring the production of IL-2, a key cytokine produced by activated T cells, this compound showed potent inhibition with an IC₅₀ of 3 nM in human peripheral blood mononuclear cells (PBMCs) and 120 nM in human whole blood chemicalprobes.orgopnme.com.

The ability of this compound to interfere with LFA-1-mediated cell adhesion has also been investigated. In co-culture experiments involving T cells and monocytes, this compound was found to prevent T cell adhesion to monocytes researchgate.netnih.gov. This disruption of adhesion led to a significant reduction in the frequency of IFN-γ-producing cells researchgate.netnih.gov. Additionally, the presence of this compound resulted in approximately 50% reduced T cell proliferation in these co-cultures, highlighting the importance of LFA-1 mediated interactions for optimal T cell responses researchgate.netnih.gov.

Assay TypeTarget/SystemMetricValueUnitCitation
Binding AssayHuman ITGALKd9nM chemicalprobes.orgopnme.com
Cellular Assay (IL-2)Human PBMCsIC₅₀3nM chemicalprobes.orgopnme.com
Cellular Assay (IL-2)Human Whole BloodIC₅₀120nM chemicalprobes.orgopnme.com
Cellular Assay (Proliferation)Human T cells + Monocytes% Reduction~50% researchgate.netnih.gov
Cellular Assay (IFN-γ Production)Human T cells + MonocytesEffectReduced- researchgate.netnih.gov

Selectivity:

A crucial aspect of a valuable chemical probe is its selectivity for the intended target. This compound has demonstrated high selectivity profiles. It shows greater than 1000-fold selectivity against the closely related β2-integrin Mac-1 and against β1-integrin function opnme.com. In a broad external selectivity screen (Eurofins Safety Panel 44™), this compound showed inhibition greater than 50% for only 4 out of 47 targets at a concentration of 10 µM, with IC₅₀ values greater than 3 µM for these off-targets chemicalprobes.orgopnme.com. A comprehensive screen against 315 GPCR targets revealed no significant inhibition or modulation at 10 µM opnme.com.

Selectivity Target/PanelResultCitation
Mac-1 (β2-integrin)>1000-fold selective opnme.com
β1-integrin function>1000-fold selective opnme.com
Eurofins Safety Panel 44™Hit 4/47 targets > 50% inhibition @ 10 µM (IC₅₀ > 3 µM for hits) chemicalprobes.orgopnme.com
GPCRs (315 targets)No significant inhibition/modulation @ 10 µM opnme.com

In Vivo Studies:

While this compound shows significantly weaker activity (greater than 250-fold) against mouse LFA-1 compared to human LFA-1 in IL-2 assays, in vivo studies have been conducted using a trans vivo model chemicalprobes.orgopnme.com. This model involves injecting human PBMCs into the footpad of SCID mice and stimulating with a specific antigen to induce a delayed-type hypersensitivity (DTH) response opnme.com. In this model, oral administration of this compound inhibited footpad swelling in a dose-dependent manner, achieving full efficacy at a dose of 3 mg/kg opnme.com. This demonstrates that despite the species difference in potency, this compound can exert functional effects on human immune cells in an in vivo setting.

Control Compound:

For rigorous research, a negative control compound with minimal activity against the target is valuable. BI-9446, a close structural analog of this compound, has been identified as a suitable negative control for in vitro studies due to its much weaker affinity for LFA-1 (>1 µM) chemicalprobes.orgopnme.comnih.gov.

Structural Information:

While a direct X-ray crystal structure of this compound bound to LFA-1 is not publicly available, a co-crystal structure exists for a structurally related compound (compound 17d from J. Med. Chem. 2004;47:5356) bound to the ITGAL subunit chemicalprobes.orgopnme.com. This related structure can provide insights into the binding mode of this class of LFA-1 inhibitors.

Properties

CAS No.

1159724-42-1

Molecular Formula

C32H26Cl2FN7O3

Molecular Weight

646.5

IUPAC Name

(5R)-5-[(4-Cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide

InChI

InChI=1S/C32H26Cl2FN7O3/c1-18(27(43)40-32(10-11-32)25-5-3-4-12-37-25)39-28(44)24-17-38-30-41(21-13-22(33)26(35)23(34)14-21)29(45)31(2,42(24)30)15-19-6-8-20(16-36)9-7-19/h3-9,12-14,17-18H,10-11,15H2,1-2H3,(H,39,44)(H,40,43)/t18-,31+/m0/s1

InChI Key

JZTTUZXIQIRVAB-FZEVHQGJSA-N

SMILES

O=C(C1=CN=C2N1[C@](C)(CC3=CC=C(C#N)C=C3)C(N2C4=CC(Cl)=C(F)C(Cl)=C4)=O)N[C@@H](C)C(NC5(C6=NC=CC=C6)CC5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI1950;  BI 1950;  BI-1950

Origin of Product

United States

Molecular Target Identification and Characterization

Identification of Lymphocyte Function-Associated Antigen-1 (LFA-1) as the Primary Target of BI-1950

Lymphocyte Function-Associated Antigen-1 (LFA-1, also known as αLβ2 integrin) is a key cell adhesion molecule expressed on the surface of all leukocytes. wikipedia.orggenecards.org It plays a critical role in various immune processes, including leukocyte adhesion to vascular endothelium, migration into tissues, and the formation of immunological synapses with antigen-presenting cells. guidetopharmacology.orgcapes.gov.braai.orgpatsnap.com These functions are primarily mediated through the interaction of LFA-1 with its main ligands, the Intercellular Adhesion Molecules (ICAMs), particularly ICAM-1. guidetopharmacology.orgcapes.gov.brpatsnap.comopnme.comnih.govpnas.orgnih.gov

This compound has been identified as a highly potent and selective inhibitor of LFA-1. opnme.comguidetopharmacology.orgbioscience.co.ukchemicalprobes.orgguidetopharmacology.orgmedchemexpress.commedchemexpress.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com Its primary mechanism of action involves preventing the binding of ICAM-1 to LFA-1. capes.gov.brpatsnap.comopnme.comnih.govpnas.orgnih.govguidetopharmacology.orgchemicalprobes.orgguidetopharmacology.orgmedchemexpress.comnih.gov This inhibition disrupts the adhesive interactions necessary for immune cell activation and migration. capes.gov.braai.orgpatsnap.comopnme.com

Binding studies have quantified the affinity of this compound for LFA-1. This compound inhibits the binding of LFA-1 to ICAM-1 with a reported KD value of 9 nM. guidetopharmacology.orgopnme.comchemicalprobes.org This low KD value indicates a high binding affinity for the target.

Table 1: Binding Affinity of this compound for LFA-1.

Subunit Specificity: Targeting of the ITGAL (CD11a) I Domain

LFA-1 is a heterodimeric protein composed of two non-covalently linked subunits: the alpha subunit (CD11a, encoded by the ITGAL gene) and the beta subunit (CD18, encoded by the ITGB2 gene). wikipedia.orggenecards.orgguidetopharmacology.orgnih.govchemicalprobes.orgmedchemexpress.comacs.orgusbio.netrndsystems.com The ligand-binding site of LFA-1 is primarily located within the extracellular region of the alpha subunit. nih.gov

Specifically, the alpha L (CD11a) subunit contains an inserted, approximately 200-amino acid domain known as the I domain (or αA domain). pnas.orgacs.orgusbio.netrndsystems.complos.org This I domain is a critical functional unit containing a Metal Ion-Dependent Adhesion Site (MIDAS) which is directly involved in binding to ligands like ICAM-1. usbio.netrndsystems.complos.orgaai.orgnih.gov

Research indicates that this compound binds selectively to the I domain of the ITGAL (CD11a) subunit. chemicalprobes.org This targeted binding to the I domain is central to this compound's ability to inhibit LFA-1/ICAM-1 interaction.

Structural Basis of LFA-1 Binding and Specificity

Understanding the structural interaction between small molecule inhibitors like this compound and the LFA-1 I domain is crucial for elucidating the mechanism of inhibition and informing the design of new therapeutic agents.

Analysis of Analogous Compound Co-crystal Structures with ITGAL

While a specific co-crystal structure of this compound bound to the ITGAL I domain is not publicly available opnme.com, structural insights into the binding of analogous small molecule LFA-1 inhibitors to the ITGAL I domain have been reported. These structures provide valuable information about potential binding sites and interaction modes relevant to compounds targeting this domain.

For instance, co-crystal structures of other small molecule antagonists, such as BIRT377 (a hydantoin-based antagonist) and Lovastatin, bound to the CD11a I domain have been determined. capes.gov.brnih.govacs.org These studies have shown that these inhibitors bind to a site within the I domain. nih.govacs.org The binding site for hydantoin-based antagonists like BIRT377 has been identified as residing in the I-domain of CD11a, at a location that is distinct from the primary ICAM-1 binding site, suggesting an allosteric mechanism of inhibition. acs.org Lovastatin has also been shown to bind to the CD11a I-domain, and its co-crystal structure revealed atomic details of this interaction. capes.gov.brnih.gov

These structural analyses highlight that small molecule inhibitors can interact with specific pockets or sites within the ITGAL I domain, influencing its conformation and ultimately its ability to bind to its natural ligands.

Implications for Integrin-Ligand Interaction Modulations

The binding of small molecule antagonists to the ITGAL I domain has significant implications for modulating integrin-ligand interactions. The I domain is known to undergo conformational changes that regulate the affinity of LFA-1 for its ligands. pnas.orgplos.orgaai.orgnih.govnih.gov These conformational states include low-affinity, intermediate-affinity, and high-affinity forms, which are influenced by the position of the α7 helix and the state of the MIDAS metal ion. pnas.orgplos.orgaai.orgnih.gov

Small molecule inhibitors binding to the I domain can stabilize specific conformational states, thereby preventing the transition to the high-affinity state required for strong ligand binding. acs.orgaai.org For example, some antagonists have been shown to stabilize the inactive or closed conformation of the I domain. acs.orgaai.org The binding of these molecules, potentially at an allosteric site (sometimes referred to as the I domain allosteric site or IDAS), can regulate the conformation of the MIDAS and the movement of the α7 helix, which are critical for affinity modulation and ligand binding. acs.orgaai.org

By binding to the ITGAL I domain, this compound, similar to analogous inhibitors, is believed to interfere with the conformational changes necessary for high-affinity ICAM-1 binding. opnme.comchemicalprobes.org This targeted modulation of the LFA-1 I domain's conformation provides a mechanism for inhibiting leukocyte adhesion and downstream immune responses.

Mechanism of Action and Cellular Pharmacology

Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Binding to LFA-1

The primary mechanism of BI-1950 involves the direct prevention of the binding between LFA-1 and its principal ligand, the Intercellular Adhesion Molecule-1 (ICAM-1). opnme.com LFA-1 is expressed on the surface of lymphocytes and other leukocytes, while ICAM-1 is found on endothelial cells and antigen-presenting cells. nih.gov The interaction between these two molecules is fundamental for a variety of cell adhesion events that are necessary for immune system function and pathological inflammatory responses. researchgate.net this compound acts as an antagonist to this interaction. Research has demonstrated that this compound inhibits the binding of LFA-1 to ICAM-1 with high potency, exhibiting a dissociation constant (KD) value of 9 nM. opnme.com

Downstream Immunological Signaling Modulation

By blocking the LFA-1/ICAM-1 interaction, this compound effectively modulates downstream immunological signaling pathways that are dependent on this cell-cell adhesion. A significant consequence of this inhibition is the suppression of T-cell activation and effector functions, most notably the production of key cytokines like Interleukin-2 (B1167480) (IL-2). opnme.com

In in vitro studies using human peripheral blood mononuclear cells (PBMCs), this compound has been shown to be a powerful inhibitor of IL-2 production. opnme.com When PBMCs are stimulated with Staphylococcal enterotoxin B (SEB), a superantigen that triggers a strong immune response, this compound effectively suppresses the subsequent release of IL-2. The compound demonstrates a half-maximal inhibitory concentration (IC50) of 3 nM for the inhibition of SEB-induced IL-2 production in this cell population. opnme.com

The inhibitory activity of this compound on IL-2 production has also been confirmed in the more physiologically complex environment of human whole blood assays. While maintaining potent activity, the efficacy is slightly reduced compared to isolated PBMCs, which is expected due to factors like plasma protein binding. In SEB-stimulated human whole blood, this compound inhibits IL-2 production with an IC50 value of 120 nM. opnme.com

Table 1: In Vitro Activity of this compound
AssayParameterValue
LFA-1 Binding to ICAM-1KD [nM]9
SEB-induced IL-2 Production in human PBMCsIC50 [nM]3
SEB-induced IL-2 Production in human whole bloodIC50 [nM]120

Specificity and Off-Target Assessment

A crucial aspect of the pharmacological profile of this compound is its high degree of selectivity for its intended target, LFA-1, over other related and unrelated proteins.

This compound has demonstrated excellent selectivity against other integrins that are structurally and functionally related to LFA-1. Specifically, it shows over 1000-fold selectivity against the β2-integrin Mac-1 (also known as αMβ2 or CR3) and β1-integrin functions. opnme.com This high selectivity is important as it minimizes the potential for interference with the broader biological roles of these other adhesion molecules. nih.gov

Table 2: Integrin Selectivity Profile of this compound
Integrin TargetSelectivity vs. LFA-1
Mac-1 (β2-integrin)>1000-fold
β1-integrin>1000-fold

To further characterize its specificity, this compound was evaluated against broad panels of molecular targets. In a screen against 315 G-protein coupled receptors (GPCRs) provided by the Psychoactive Drug Screening Program (PDSP), no significant inhibition was observed for any of the targets when tested at a concentration of 10 µM. opnme.com

In a separate, external screen (Eurofins Safety Panel 44™), this compound was tested against 47 different targets. At a concentration of 10 µM, it exhibited greater than 50% inhibition on 4 of the 47 targets screened. opnme.com This indicates a generally clean off-target profile, with minor interactions identified only at high concentrations.

Preclinical Efficacy and in Vivo Biological Hypothesis Testing

In Vitro Functional Efficacy Studies

In vitro studies were conducted to assess the functional efficacy of BI-1950 in inhibiting LFA-1 binding and T cell activation, as measured by IL-2 production.

LFA-1 Binding Affinity Determinations (KD values)

The binding affinity of this compound to LFA-1 was determined by measuring its ability to inhibit the binding of LFA-1 to ICAM-1. These studies revealed a high binding affinity, indicated by a low dissociation constant (KD).

AssayTargetKD (nM)
Inhibition of LFA-1 binding to ICAM-1LFA-1/ICAM-19

This compound inhibits the binding of LFA-1 to ICAM-1 with a KD value of 9 nM guidetopharmacology.org.

Cellular Potency in IL-2 Production Assays (IC50 values)

The cellular potency of this compound was evaluated by its capacity to inhibit the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T cell activation, in stimulated human peripheral blood mononuclear cells (PBMCs) and human whole blood.

AssayStimulusAnalyteIC50 (nM)
Inhibition of IL-2 production in human PBMCStaphylococcal enterotoxin B (SEB)IL-23
Inhibition of IL-2 production in human whole bloodStaphylococcal enterotoxin B (SEB)IL-2120

This compound demonstrated potent inhibition of SEB-induced IL-2 production in human PBMCs with an IC50 value of 3 nM and in human whole blood with an IC50 value of 120 nM guidetopharmacology.org. It is noted that high plasma protein binding should be considered in cellular assays involving serum or albumin. This compound also exhibits significant selectivity, demonstrating greater than 250-fold selectivity for human over mouse LFA-1 in IL-2 production assays using SEB-stimulated human PBMCs and mouse splenocytes guidetopharmacology.org.

In Vivo Proof-of-Concept Studies in Immunological Models

To assess the in vivo biological hypothesis, this compound was tested in a proof-of-concept immunological model.

Application in Delayed-Type Hypersensitivity (DTH) Mouse Models

A trans vivo model for delayed-type hypersensitivity (DTH) in SCID mice was utilized to evaluate the efficacy of this compound in inhibiting immune cell-mediated inflammation guidetopharmacology.org.

Experimental Design: Human PBMC Transfer into SCID Mice

The experimental design involved the transfer of human PBMCs into immunodeficient SCID mice. Human PBMCs were injected into the footpad of the SCID mice guidetopharmacology.org. The DTH response was initiated by stimulating the transferred human PBMCs with a specific antigen, such as tetanus toxoid (TT) guidetopharmacology.org.

Quantification of Inflammatory Response (e.g., Footpad Swelling)

The inflammatory response in the DTH model was quantified by measuring footpad swelling guidetopharmacology.org. This measurement serves as an indicator of the cell-mediated immune reaction occurring at the injection site. This compound inhibited swelling in a dose-dependent manner in this model guidetopharmacology.org. Full efficacy in inhibiting footpad swelling was observed at an oral dose of 3 mg/kg guidetopharmacology.org.

Dose-Dependent Inhibition of DTH Response

The in vivo efficacy of this compound was evaluated in a proof-of-concept mouse model for delayed-type hypersensitivity (DTH). The DTH response is a T cell-mediated immune reaction that serves as a relevant model for assessing the efficacy of immunomodulatory compounds. In this model, this compound demonstrated a dose-dependent inhibition of the DTH response. Quantified by measuring footpad swelling in SCID mice injected with human peripheral blood mononuclear cells (PBMCs) and stimulated with tetanus toxoid (TT), this compound effectively reduced the swelling. Full efficacy was observed at an oral dose of 3 mg/kg uni-freiburg.de.

Species-Specific Activity Profiles and Model Selection Rationale

Preclinical characterization of this compound revealed notable differences in its activity across species, particularly between human and mouse immune cells. This species-specific activity profile was a critical factor in the selection of appropriate in vivo models for biological hypothesis testing.

Differential Activity in Human PBMCs Versus Mouse Splenocytes

Comparative in vitro studies assessing the inhibition of IL-2 production in response to Staphylococcal enterotoxin B (SEB) stimulation demonstrated a significant differential activity of this compound between human PBMCs and mouse splenocytes. This compound exhibited greater than 250-fold weaker activity in assays utilizing mouse splenocytes compared to those using human PBMCs uni-freiburg.denema.org. This finding highlights a substantial species difference in the potency of this compound's inhibitory effect on LFA-1-mediated T cell activation.

The observed differential activity underscores the importance of using relevant biological systems when evaluating the potential therapeutic effects of this compound. While in vitro assays with human cells provide insights into the compound's direct effects on human LFA-1, the reduced potency in mouse cells suggests that standard immunocompetent mouse models may not accurately reflect the compound's activity in a human physiological context.

Data on the in vitro activity of this compound are summarized below:

AssaySpeciesResultCitation
Inhibition of LFA-1 to ICAM-1 bindingHumanKD = 9 nM uni-freiburg.de
Inhibition of IL-2 production (SEB-stimulated)HumanIC50 = 3 nM uni-freiburg.de
Inhibition of IL-2 production (SEB-stimulated)Human Whole BloodIC50 = 120 nM uni-freiburg.de
Inhibition of IL-2 production (SEB-stimulated)Mouse>250-fold weaker than human PBMCs uni-freiburg.denema.org

Justification for Trans Vivo Mouse Models utilizing Human Immune Cells

Given the significant species selectivity of this compound for human LFA-1 over mouse LFA-1, the use of standard immunocompetent mouse models for in vivo efficacy testing would be inappropriate and potentially misleading. To overcome this limitation and enable the testing of this compound's biological hypothesis in a living system relevant to human immunity, trans vivo mouse models utilizing human immune cells were selected uni-freiburg.de.

Specifically, a trans vivo delayed-type hypersensitivity (DTH) model in SCID mice was employed uni-freiburg.de. SCID mice are immunodeficient and lack functional T and B cells, allowing engraftment with human immune cells without rejection. In this model, human PBMCs were injected into the footpad of SCID mice, and a DTH response was induced by challenge with a specific antigen (tetanus toxoid) uni-freiburg.de. This approach allows for the evaluation of this compound's effects on human immune cell function and the resulting inflammatory response within an in vivo setting, despite the compound's low activity against mouse LFA-1.

The rationale for using such humanized or trans vivo models is well-established in preclinical research when evaluating therapies targeting human-specific molecules or pathways that are not conserved or functionally equivalent in standard laboratory animals. These models provide a more translationally relevant platform for assessing the in vivo efficacy of compounds like this compound, where significant species differences in target interaction or downstream effects exist. The dose-dependent inhibition of the DTH response observed in this trans vivo model provided key proof-of-concept data for this compound's potential to modulate human immune responses in vivo uni-freiburg.de.

Detailed research findings regarding the in vivo efficacy in the DTH model are presented below:

ModelSpecies (Immune Cells)AntigenEfficacy EndpointResultCitation
Trans vivo DTH model (SCID mice + human PBMCs)HumanTetanus toxoidFootpad swellingDose-dependent inhibition, full efficacy at 3 mg/kg p.o. uni-freiburg.de

Structure Activity Relationship Sar Studies and Analogue Development

Characterization of the Negative Control Analogue BI-9446

BI-9446 is a closely related structural analogue of BI-1950 that serves as a negative control in research studies opnme.comchemicalprobes.org. Its characterization is essential for validating the specificity of this compound's effects, ensuring that observed biological outcomes are indeed due to potent LFA-1 antagonism rather than off-target interactions.

Comparative studies highlight significant differences in the binding affinity and functional activity of this compound and BI-9446 against LFA-1. This compound demonstrates high affinity for LFA-1, inhibiting its binding to ICAM-1 with a reported K_D value of 9 nM opnme.comguidetopharmacology.org. In contrast, the negative control analogue BI-9446 exhibits a substantially weaker affinity for LFA-1, with a K_D value exceeding 1000 nM (> 1 µM) opnme.com.

This difference in binding translates directly to their functional activity in cellular assays. In studies measuring the inhibition of SEB-induced IL-2 production in human peripheral blood mononuclear cells (PBMCs), this compound shows potent inhibition with an IC50 value of 3 nM opnme.com. BI-9446, consistent with its low affinity, has a significantly higher IC50 value of over 1000 nM in the same assay opnme.com. While this compound also inhibits IL-2 production in human whole blood with an IC50 of 120 nM, data for BI-9446 in this assay is not available opnme.com.

The marked disparity in potency between this compound and BI-9446 is crucial for their respective roles in research. This compound's high potency allows for effective blockade of LFA-1 at low concentrations, while BI-9446's minimal activity at comparable concentrations confirms the specificity of this compound's effects.

Here is a summary of the comparative in vitro activity:

CompoundInhibition of LFA-1 binding to ICAM-1 (K_D)Inhibition of SEB-induced IL-2 production in human PBMC (IC50)Inhibition of SEB-induced IL-2 production in human whole blood (IC50)
This compound9 nM opnme.com3 nM opnme.com120 nM opnme.com
BI-9446>1000 nM opnme.com>1000 nM opnme.comn.a. opnme.com

The characterization of BI-9446 as a negative control is invaluable for mechanistic studies investigating the role of LFA-1 in various biological processes in vitro opnme.comchemicalprobes.org. By comparing the effects of this compound and BI-9446, researchers can confidently attribute observed outcomes to the specific blockade of LFA-1/ICAM-1 interactions.

For example, in studies examining the differentiation and function of human CD4+ T cells, this compound was used to disrupt LFA-1/ICAM-1 binding. The inclusion of BI-9446 in parallel experiments helped confirm that the observed reductions in IFN-γ production and T cell proliferation were a direct consequence of LFA-1 antagonism by this compound, and not due to non-specific effects of the compound's structure or formulation chemicalprobes.orgnih.gov. This controlled approach is fundamental for establishing clear cause-and-effect relationships in cellular and biochemical investigations.

Design Principles for LFA-1 Antagonist Development

The development of LFA-1 antagonists like this compound is guided by an understanding of the structural biology of LFA-1 and the principles of ligand-receptor interaction. LFA-1, as a β2 integrin, plays a key role in immune responses through its interaction with ICAM-1 opnme.comnih.govnih.gov. Targeting this interaction with small molecules presents a therapeutic strategy for inflammatory and autoimmune diseases.

LFA-1 is a heterodimeric protein composed of an αL subunit (CD11a) and a β2 subunit (CD18) nih.govchemicalprobes.orgwikipedia.org. The primary binding site for ICAM-1 is located within the inserted (I) domain of the αL subunit wikipedia.orgbidd.grouped.ac.uknih.gov. This I-domain contains a metal-ion dependent adhesion site (MIDAS) which is critical for ligand binding wikipedia.orgnih.gov.

The design of small molecule LFA-1 antagonists often focuses on molecules that can interact with this I-domain, either by directly competing with ICAM-1 for the binding site or by binding to an allosteric site that modulates the conformation of the I-domain and thus its affinity for ICAM-1 nih.govnih.govresearchgate.net. Studies involving compounds structurally related to the class that includes this compound suggest they can act as direct competitors for the ICAM-1 binding site on the αL subunit nih.govresearchgate.net.

While the specific pharmacophore features of this compound are not explicitly detailed in the search results, the general principles of LFA-1 antagonist design involve identifying chemical functionalities and their spatial arrangement that can effectively interact with key residues and regions within the LFA-1 binding domain, particularly the I-domain and its MIDAS motif acs.orgucl.ac.uknih.gov. Structural information, including X-ray co-crystal structures of LFA-1 bound to inhibitors or analogues, plays a vital role in understanding these interactions and guiding the design process opnme.comnih.govbidd.groupnih.gov. The existence of a co-crystal structure of a close analogue of this compound with ITGAL (the gene encoding the αL subunit) indicates that structural analysis has been employed in the development of this class of compounds bidd.group.

SAR studies involve systematically modifying the chemical structure of a lead compound to understand how these changes impact its biological activity, including potency and selectivity nih.govwikipedia.org. For LFA-1 antagonists, optimizing these properties is crucial to achieve desired therapeutic effects while minimizing off-target interactions.

While detailed specific chemical modifications made during the development of this compound and their precise impact are not extensively described, the high potency and selectivity profile of this compound are a direct result of such optimization efforts. This compound is reported to be highly selective, showing greater than 1000-fold selectivity against the closely related β2-integrin Mac-1 and β1-integrin function opnme.com. Furthermore, it demonstrated no significant inhibition against a panel of 315 GPCR targets at a concentration of 10 µM opnme.com. This high degree of selectivity is a critical characteristic of a valuable chemical probe and potential therapeutic lead, achieved through careful consideration of structural modifications during the design and synthesis process to favor interactions with LFA-1 over other biological targets. SAR studies on related LFA-1 inhibitors have shown how modifications to specific parts of the molecule can lead to significant increases in potency wikipedia.org. The class of small molecules to which this compound belongs has been subject to SAR studies aimed at modulating selectivity over Mac-1 nih.gov.

Methodological Applications in Research

Use of BI-1950 as a Chemical Probe for Investigating Integrin Biology

This compound functions as a highly potent and selective inhibitor of LFA-1 (ITGAL/ITGB2) cenmed.comcdutcm.edu.cn. Its primary mechanism of action involves preventing the interaction between LFA-1 and its major ligand, intercellular adhesion molecule 1 (ICAM-1) cenmed.com. This specific inhibitory activity makes this compound an effective chemical probe for interrogating LFA-1-dependent biological processes.

Research has characterized the binding affinity and cellular potency of this compound. It demonstrates strong binding affinity to LFA-1, with a reported Kd value of 9 nM in an ITGAL binding assay guidetopharmacology.orgcenmed.com. Furthermore, it potently inhibits the production of IL-2 in human peripheral blood mononuclear cells (PBMCs) and whole blood, with IC50 values of 3 nM and 120 nM, respectively cenmed.com.

Selectivity is a crucial characteristic of a reliable chemical probe. This compound has shown high selectivity, demonstrating greater than 1000-fold selectivity against closely related integrins such as ITGB2 and ITGB1 in vitro guidetopharmacology.org. Off-target screening against a panel of 47 targets at 10 µM showed hits in only four, all with IC50 values greater than 3 µM, and a clean GPCR scan was observed guidetopharmacology.org. This selectivity profile supports its use as a specific tool to study LFA-1 function without significant confounding effects from interactions with other integrins or targets. This compound binds selectively to the I domain of ITGAL, which is key to inhibiting the LFA-1/ICAM-1 interaction guidetopharmacology.org.

The following table summarizes key in vitro validation data for this compound:

AssayTarget/SystemMetricValueReference
ITGAL binding assayITGALKd9 nM guidetopharmacology.orgcenmed.com
Inhibition of IL-2 productionHuman PBMC (SEB-induced)IC503 nM cenmed.com
Inhibition of IL-2 productionHuman Whole Blood (SEB-induced)IC50120 nM cenmed.com
Selectivity vs. ITGB2, ITGB1In vitroFold>1000-fold guidetopharmacology.org

Note: SEB refers to staphylococcal enterotoxin B stimulation.

Role in Elucidating LFA-1 Dependent Cellular Processes Beyond Adhesion

While LFA-1 is well-known for its role in cellular adhesion, particularly in the context of immune cell trafficking and interactions, it also participates in costimulatory signaling and other cellular processes guidetopharmacology.org. This compound has been instrumental in dissecting these broader roles.

The inhibition of IL-2 production by this compound in stimulated human PBMCs and whole blood highlights LFA-1's involvement in T cell activation and cytokine production, processes that extend beyond simple physical adhesion cenmed.com.

Studies investigating Natural Killer (NK) cell stimulation have utilized this compound to probe the contribution of the LFA-1/ICAM-1 interaction. In one study, this compound had no effect on impedance changes induced by CD16 stimulation in a system lacking the LFA-1 ligand ICAM-1, suggesting that observed impedance changes in that specific context were likely due to LFA-1-independent adhesion or polarization mechanisms guidetopharmacology.org. This demonstrates how this compound can help clarify the specific conditions and ligands required for LFA-1 to exert its effects.

Furthermore, this compound has been used to show that disrupting LFA-1 integrin-mediated binding significantly reduced IFN-γ production and proliferation in human CD4+ memory phenotype T cells co-cultured with monocytes uni-freiburg.de. This finding underscores the role of LFA-1 in supporting optimal T cell activation and effector functions, illustrating its importance in processes beyond initial cell-cell tethering.

In the context of T cell receptor (TCR) signaling and the formation of the immunosynaptic structure, LFA-1 plays a role in mechanically promoting T cell adhesion to target cells and influencing the duration and efficacy of the killing signal idrblab.net. Although direct studies using this compound on immune synapse formation were not detailed in the consulted sources, its known mechanism of inhibiting LFA-1/ligand interaction makes it a suitable probe for future investigations into LFA-1's contribution to this complex process.

Development of Labeled Analogues for Receptor Mapping and Distribution Studies

The development of labeled analogues is a common strategy in pharmacological research to study receptor distribution, density, and occupancy in tissues using techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) nih.govewha.ac.krfrontiersin.org. This involves chemically modifying a ligand with a detectable label, such as a radioactive isotope, while preserving its binding affinity and specificity for the target receptor nih.gov.

Radiolabeled peptides and small molecules have been successfully developed as radiotracers for imaging various receptors, including G protein-coupled receptors (GPCRs) like the gastrin-releasing peptide receptor (GRPR) and somatostatin (B550006) receptors ewha.ac.krfrontiersin.org. These labeled analogues allow for non-invasive mapping of receptor expression and distribution in living subjects or tissue samples nih.govewha.ac.kr.

However, based on the consulted sources, specific information regarding the development or reported use of labeled analogues of this compound for LFA-1 receptor mapping or distribution studies was not found. While the principle of using labeled ligands for such studies is well-established in integrin biology and broader pharmacology, details on the application of this methodology specifically to this compound were not available in the reviewed literature. Future research may explore the creation of labeled this compound analogues to further understand the spatial and temporal dynamics of LFA-1 expression and engagement in various physiological and pathological contexts.

Compound and Protein PubChem CIDs

NamePubChem CID (or Gene ID)
This compound58431184
ITGAL (CD11a)3683
ITGB2 (CD18)3689
ICAM-1 (CD54)3383
ITGB1 (CD29)3688
VLA-4 (ITGA4/ITGB1)ITGA4: 3676, ITGB1: 3688
VCAM-13402
PSGL-1 (CD162)6404
E-selectin (CD62E)6401
P-selectin (CD62P)6403

Future Research Directions and Unexplored Academic Avenues

Investigation of BI-1950's Effects on Novel LFA-1 Signaling Pathways

While LFA-1's role in mediating cell adhesion and migration is well-established, emerging evidence suggests that LFA-1 engagement can trigger intracellular signaling cascades that influence various cellular processes, including gene transcription programs and T cell differentiation. nih.govnih.gov Future research can leverage this compound to dissect these novel signaling pathways. By specifically blocking the LFA-1/ICAM-1 interaction with a potent and selective compound like this compound, researchers can isolate the downstream effects directly attributable to this interaction being inhibited. This could involve studies investigating the impact of this compound on specific intracellular signaling molecules, transcription factors, and gene expression profiles in various immune cell types. Given that LFA-1 can act as a mechanosensor, influencing cell signaling through forces generated by ligand binding, this compound could be used to explore how disrupting the LFA-1/ICAM-1 mechanical link affects downstream signaling events. nih.govnih.gov

Comparative Studies with Other LFA-1 Modulators in Preclinical Settings

Several other molecules targeting LFA-1, including antibodies like efalizumab and small molecule antagonists like lifitegrast, have been explored for therapeutic purposes. patsnap.commedchemexpress.commdpi.com Comparative preclinical studies using this compound alongside these other LFA-1 modulators could provide valuable insights into the nuances of their mechanisms of action and their differential effects on immune responses. While all these compounds target LFA-1, their specific binding sites or allosteric modulation effects might differ, leading to varied downstream outcomes. researchgate.net Studies comparing the efficacy of this compound with other modulators in relevant in vitro and in vivo models of inflammatory or autoimmune conditions could help elucidate whether distinct modes of LFA-1 inhibition offer therapeutic advantages for specific diseases. opnme.commdpi.com The availability of a negative control compound, BI-9446, with significantly weaker affinity for LFA-1, further strengthens the potential for rigorous comparative studies with this compound. opnme.com

Exploration of LFA-1's Role in Emerging Immunological Paradigms using this compound

LFA-1 is increasingly recognized for its roles beyond simple adhesion, including contributions to immunological synapse formation, T cell:T cell interactions, and the development of T cell memory. nih.gov this compound can serve as a tool to explore LFA-1's involvement in these emerging immunological paradigms. For instance, researchers could use this compound to investigate how disrupting LFA-1/ICAM-1 interaction affects the structure and function of the immunological synapse or how it influences homotypic interactions between T cells. nih.gov Furthermore, studies could explore the impact of this compound on the differentiation and maintenance of different T cell subsets, such as Th1, Th17, and regulatory T cells, building upon the understanding that LFA-1 signaling can modulate T lymphocyte differentiation programs. nih.govnih.gov

Q & A

Q. What experimental methodologies are used to evaluate BI-1950's mechanism of action in blocking LFA-1/ICAM-1 interactions?

  • Methodological Answer : this compound's mechanism is validated through in vitro IL-2 inhibition assays in human peripheral blood mononuclear cells (PBMCs) and murine splenocytes. Researchers stimulate cells with staphylococcal enterotoxin B (SEB) and measure IL-2 suppression via ELISA or flow cytometry . Competitive binding assays using recombinant ICAM-1 and LFA-1 proteins further confirm direct interaction inhibition. Negative controls (e.g., BI-9446, a structurally similar compound with >1 μM LFA-1 affinity) ensure assay specificity .

Q. How is the selectivity profile of this compound determined against related integrins like Mac-1 or β1 integrins?

  • Methodological Answer : Selectivity is assessed using the Eurofins Safety Panel 44, which screens 47 off-targets at 10 μM. This compound shows >50% inhibition in only 4/47 targets, with >1,000-fold selectivity over Mac-1 and β1 integrins in functional assays . Parallel experiments comparing IC50 values for LFA-1 vs. other integrins in cell adhesion or ligand-binding assays are critical. For example, Mac-1 inhibition is tested using fibrinogen-binding assays in neutrophil models .

Q. What in vivo models demonstrate this compound's efficacy, and what endpoints are measured?

  • Methodological Answer : The SCID mouse delayed-type hypersensitivity (DTH) model is widely used. Human PBMCs are injected into mouse footpads, followed by antigen challenge (e.g., tetanus toxin). Efficacy is quantified by measuring footpad swelling reduction. This compound achieves full efficacy at 3 mg/kg orally, with dose-dependent inhibition . Key endpoints include:
  • Immune cell infiltration : Histopathology or flow cytometry of PBMCs in inflamed tissue.
  • Cytokine profiling : IL-2, IFN-γ levels in serum or tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound's in vitro potency (nM range) and in vivo effective dose (mg/kg)?

  • Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges this gap. Key steps include:
  • Bioavailability studies : Measure plasma/tissue concentrations post-oral administration.
  • Target engagement assays : Ex vivo LFA-1 occupancy in PBMCs using fluorescent ICAM-1 probes.
  • Species scaling : Adjust for differences in metabolic clearance between mice and humans .
  • Table : Comparison of in vitro vs. in vivo parameters:
ParameterIn Vitro (Human PBMCs)In Vivo (SCID Mice)
IC50 (IL-2 inhibition)1–10 nMN/A
ED50 (Footpad swelling)N/A~1 mg/kg
Selectivity (LFA-1/Mac-1)>1,000-foldConfirmed via ex vivo Mac-1 assays

Q. What are the critical considerations when designing humanized mouse models to study this compound's immunomodulatory effects?

  • Methodological Answer :
  • PBMC viability : Use fresh, HLA-matched PBMCs to ensure engraftment and avoid xenogeneic GVHD.
  • Antigen selection : Optimal antigens (e.g., tetanus toxin) induce robust DTH without overwhelming the model.
  • Endpoint validation : Combine footpad swelling with cytokine multiplex assays (e.g., IL-2, TNF-α) to confirm mechanism-specific effects .
  • Negative controls : Include BI-9446 to rule out off-target contributions .

Q. How can off-target effects of this compound be systematically evaluated in complex biological systems?

  • Methodological Answer :
  • Broad-spectrum selectivity panels : Expand beyond the Eurofins 44-panel to include kinases, GPCRs, and ion channels.
  • Phenotypic screening : Use transcriptomics (RNA-seq) or phosphoproteomics in primary immune cells to identify unexpected pathway modulation.
  • Co-crystal structure analysis : Compare this compound's binding mode (if available) with related compounds to predict off-target interactions .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on this compound's efficacy across different inflammation models?

  • Methodological Answer :
  • Model stratification : Compare this compound's performance in acute (DTH) vs. chronic (collagen-induced arthritis) models.
  • Dose optimization : Conduct PK/PD studies to ensure adequate target coverage in diverse tissues.
  • Mechanistic deconvolution : Use genetic knockout models (e.g., LFA-1-deficient mice) to confirm on-target effects .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
  • Bootstrap analysis : Estimate confidence intervals for potency metrics.
  • ANOVA with post-hoc tests : Compare efficacy across dose groups in in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.